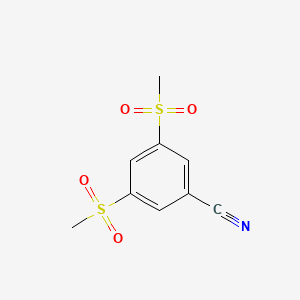

3,5-Bis(methylsulfonyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFPKGRAQZGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294169 | |

| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-84-1 | |

| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Bis(methylsulfonyl)benzonitrile molecular weight and formula

[1]

Executive Summary & Chemical Identity

3,5-Bis(methylsulfonyl)benzonitrile is a specialized synthetic intermediate characterized by a benzene ring substituted with a nitrile group at position 1 and two methylsulfonyl (mesyl) groups at positions 3 and 5. This substitution pattern creates an extremely electron-deficient aromatic system, making the compound a valuable electrophilic scaffold for nucleophilic aromatic substitution (SNAr) studies and a robust pharmacophore in drug discovery (specifically for Bcl-2 inhibition and metabolic stability modulation).

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 3,5-Bis(methanesulfonyl)benzonitrile |

| CAS Registry Number | 849924-84-1 |

| Molecular Formula | C₉H₉NO₄S₂ |

| Molecular Weight | 259.29 g/mol |

| Exact Mass | 258.9973 Da |

| SMILES | CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C)C#N |

| InChIKey | Predicted: Unique hash based on structure |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water |

Physicochemical Profile & Structural Logic

The molecule's utility is defined by the interplay between the cyano group and the two sulfonyl moieties.

-

Electronic Character: Both the nitrile (-CN) and methylsulfonyl (-SO₂Me) groups are strong electron-withdrawing groups (EWGs). Their meta-positioning relative to each other creates a synergistic effect, significantly lowering the electron density of the aromatic ring.

-

Lipophilicity (LogP): Unlike their thioether precursors, sulfones are polar. The introduction of two sulfonyl groups lowers the LogP, improving water solubility relative to non-oxidized analogs, while maintaining membrane permeability—a key trait for oral bioavailability in drug design.

-

Metabolic Stability: The sulfonyl group is a "metabolic dead-end." Unlike sulfides (susceptible to S-oxidation) or alkyl groups (susceptible to hydroxylation), the -SO₂Me moiety is highly resistant to Phase I metabolic degradation.

Synthetic Methodology

Step 1: Nucleophilic Aromatic Substitution (Thioalkylation)

The first step involves displacing the chloride atoms with methanethiolate. The electron-withdrawing nitrile group at the meta position activates the ring sufficiently for this double SNAr reaction.

-

Reagents: 3,5-Dichlorobenzonitrile, Sodium Methanethiolate (NaSMe) (2.5 eq).

-

Solvent: DMF or NMP (Polar aprotic solvents accelerate SNAr).

-

Conditions: 80–100°C, 4–6 hours, Inert Atmosphere (N₂).

Protocol:

-

Dissolve 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add Sodium Methanethiolate (2.5 eq) portion-wise to control exotherm.

-

Heat to 90°C. Monitor by TLC/HPLC for the disappearance of the mono-substituted intermediate.

-

Workup: Pour into ice water. The bis-thioether intermediate (3,5-bis(methylthio)benzonitrile) typically precipitates as a solid. Filter and wash with water.

Step 2: Catalytic Oxidation (Green Chemistry Approach)

Oxidation of the sulfide to the sulfone is best achieved using a Tungstate-catalyzed peroxide system. This avoids the hazardous waste associated with mCPBA and is scalable.

-

Reagents: 3,5-Bis(methylthio)benzonitrile, 30% H₂O₂ (excess), Na₂WO₄·2H₂O (2 mol% catalyst).

-

Solvent: Acetic Acid or Methanol/Water.

-

Conditions: 60°C, 2–4 hours.

Protocol:

-

Suspend the thioether intermediate in Glacial Acetic Acid.

-

Add Na₂WO₄·2H₂O (0.02 eq).

-

Dropwise add 30% H₂O₂ (5.0 eq) while maintaining temperature <65°C.

-

Stir at 60°C until HPLC confirms conversion of sulfoxide intermediates to the bis-sulfone.

-

Workup: Cool to room temperature. Dilute with cold water. The product, 3,5-Bis(methylsulfonyl)benzonitrile , will crystallize. Filter, wash with water, and dry under vacuum.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from dichlorobenzonitrile to the bis-sulfone target.

Expected Analytical Signature

To validate the synthesis without a reference standard, rely on these predictive spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Due to the C2v symmetry of the molecule, the spectrum will be simple but distinct.

-

δ 8.6–8.8 ppm (1H, t, J~1.5 Hz): Aromatic proton at position 4 (between two sulfones). Highly deshielded.

-

δ 8.4–8.6 ppm (2H, d, J~1.5 Hz): Aromatic protons at positions 2 and 6 (between nitrile and sulfone).

-

δ 3.3–3.5 ppm (6H, s): Methyl protons of the two sulfonyl groups.

Infrared Spectroscopy (FT-IR)

-

~2235 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.

-

~1320 cm⁻¹ & ~1150 cm⁻¹: Strong bands corresponding to asymmetric and symmetric O=S=O stretching.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a "fragment" used in Fragment-Based Drug Design (FBDD).

-

Covalent Inhibitor Design: The electron-deficient ring is susceptible to nucleophilic attack by cysteine residues in proteins if positioned correctly, potentially acting as a covalent warhead (though less reactive than acrylamides).

-

Bioisosterism: The 3,5-bis(methylsulfonyl)phenyl motif serves as a lipophilic, non-ionizable surrogate for dicarboxylic acids, maintaining hydrogen bond accepting capability without the permeability penalty of charged groups.

-

Supramolecular Chemistry: As noted in advanced crystallographic studies, benzonitrile derivatives with electron-withdrawing groups form specific "key-lock" interactions in macrocycles, aiding in the purification or sensing of specific analytes [1].

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315/H319: Causes skin and eye irritation (Sulfones are mild irritants).

-

-

Handling: Use only in a chemical fume hood. Avoid contact with strong reducing agents (which may react with the nitrile) or strong bases (which may deprotonate the acidic alpha-protons of the methylsulfonyl groups).

References

-

Li, Z., et al. "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances, 2019, 9, 18335-18340. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 117942526" (Analogous Sulfonyl Benzonitriles). Link

-

LookChem. "Benzonitrile, 3,5-bis(methylsulfonyl)- Product Details." Link

-

Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides."[1] Journal of Organic Chemistry, 2010, 75, 6208-6213.[1] (Methodology Reference). Link

A Comprehensive Technical Guide to the Solubility of 3,5-Bis(methylsulfonyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Bis(methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and the physicochemical properties of its constituent functional groups. We present estimated physicochemical parameters, a theoretical examination of its expected solubility in a range of common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 3,5-Bis(methylsulfonyl)benzonitrile in their research and development endeavors.

Introduction to 3,5-Bis(methylsulfonyl)benzonitrile

3,5-Bis(methylsulfonyl)benzonitrile (CAS No. 849924-84-1) is an off-white to light yellow crystalline powder primarily utilized as a pharmaceutical intermediate[1]. Its molecular structure, featuring a central benzonitrile core symmetrically substituted with two highly polar methylsulfonyl groups, dictates its unique solubility profile. Understanding this profile is critical for its application in synthetic chemistry, particularly for reaction solvent selection, purification via crystallization, and formulation development.

The presence of the nitrile (-C≡N) and two methylsulfonyl (-SO₂CH₃) groups significantly influences the molecule's polarity and its capacity for intermolecular interactions, setting it apart from simpler benzonitrile derivatives.

// Central Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents CN_C [label="C", pos="0,2.5!"]; CN_N [label="N", pos="0,3.5!"]; S1 [label="S", pos="-2.8,-1.25!"]; O1a [label="O", pos="-3.8,-0.5!"]; O1b [label="O", pos="-3.1,-2.5!"]; C1_Me [label="CH₃", pos="-1.8,-2.25!"]; S2 [label="S", pos="2.8,-1.25!"]; O2a [label="O", pos="3.8,-0.5!"]; O2b [label="O", pos="3.1,-2.5!"]; C2_Me [label="CH₃", pos="1.8,-2.25!"];

// Bonds to Substituents C1 -- CN_C; CN_C -- CN_N [style=triple]; C3 -- S1; S1 -- O1a [style=double]; S1 -- O1b [style=double]; S1 -- C1_Me; C5 -- S2; S2 -- O2a [style=double]; S2 -- O2b [style=double]; S2 -- C2_Me;

// Benzene Ring Labels (invisible nodes for positioning) node [fontcolor="#202124"]; lC1 [label="C", pos="0,1.5!"]; lC2 [label="C", pos="-1.3,0.75!"]; lC3 [label="C", pos="-1.3,-0.75!"]; lC4 [label="C", pos="0,-1.5!"]; lC5 [label="C", pos="1.3,-0.75!"]; lC6 [label="C", pos="1.3,0.75!"]; }

Caption: Molecular structure of 3,5-Bis(methylsulfonyl)benzonitrile.Physicochemical Properties: An Estimation

Direct experimental data for 3,5-Bis(methylsulfonyl)benzonitrile is scarce. However, by examining structurally related compounds, we can estimate its key physicochemical properties, which are crucial for predicting its solubility.

| Property | Estimated Value | Rationale and Supporting Data |

| Molecular Formula | C₉H₉NO₄S₂ | Based on molecular structure. |

| Molecular Weight | 259.31 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow powder | As reported by chemical suppliers. |

| Melting Point (°C) | > 110 °C | The melting point of the monosubstituted analog, 3-(methylsulfonyl)benzonitrile, is 105-108°C[2]. The addition of a second, symmetrical sulfonyl group is expected to increase the crystal lattice energy, thus raising the melting point. |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | The predicted LogP for 4-(methylsulfonyl)benzonitrile is 0.9[3], and the calculated LogP for 3-Amino-5-(methylsulfonyl)benzonitrile is 0.54[4]. The presence of two polar sulfonyl groups will likely keep the LogP value relatively low, indicating a preference for more polar environments over highly nonpolar ones. This is in contrast to 3,5-bis(trifluoromethyl)benzonitrile, which has a much higher predicted LogP of 3.60, as the trifluoromethyl group is significantly more lipophilic than the methylsulfonyl group[5]. |

| Polarity | High | The sulfonyl group is a polar, electron-withdrawing functional group[6]. The presence of two such groups, in addition to the polar nitrile group, renders the overall molecule highly polar. Sulfonyl groups can act as hydrogen-bond acceptors, which can enhance solubility in protic solvents. |

Predicted Solubility in Organic Solvents

The fundamental principle of "like dissolves like" governs the solubility of organic compounds[7][8]. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the highly polar nature of 3,5-Bis(methylsulfonyl)benzonitrile, we can predict its solubility behavior across different classes of organic solvents.

High Expected Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are characterized by their high polarity and ability to accept hydrogen bonds, without donating them. Given the strong dipole moments associated with the nitrile and sulfonyl groups, 3,5-Bis(methylsulfonyl)benzonitrile is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile should also be a good solvent.

Moderate to Good Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. The oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors, leading to favorable interactions with these solvents[9]. Therefore, good solubility is anticipated in lower-chain alcohols.

-

Ketones (e.g., Acetone, MEK): These solvents have a significant dipole moment and are effective at dissolving polar compounds. Acetone is expected to be a good solvent for this compound.

Low to Negligible Expected Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and primarily interact through weak van der Waals forces. The highly polar nature of 3,5-Bis(methylsulfonyl)benzonitrile makes it energetically unfavorable to dissolve in these nonpolar environments. Consequently, it is expected to be poorly soluble or insoluble in solvents like hexane, heptane, and toluene. Diethyl ether, with its slight polarity, may show very limited solubility.

Experimental Protocol for Equilibrium Solubility Determination

Since no quantitative data is readily available, an experimental approach is necessary to determine the precise solubility of 3,5-Bis(methylsulfonyl)benzonitrile. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended[10][11][12].

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Add excess 3,5-Bis(methylsulfonyl)benzonitrile\nto a known volume of solvent in a sealed vial."]; }

subgraph "cluster_equilibration" { label="Equilibration"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; B [label="Agitate at a constant temperature\n(e.g., 25°C) for 24-48 hours\nusing a shaker."]; }

subgraph "cluster_separation" { label="Phase Separation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Centrifuge the vial to pellet\nthe excess solid."]; D [label="Filter the supernatant through a\nchemically inert syringe filter (e.g., PTFE)."]; }

subgraph "cluster_analysis" { label="Quantification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; E [label="Prepare a calibration curve with\nknown concentrations of the compound."]; F [label="Dilute the filtrate and analyze\nby HPLC-UV."]; G [label="Calculate solubility (mg/mL or mol/L)\nfrom the calibration curve."]; }

A -> B; B -> C; C -> D; D -> F; E -> G; F -> G; }

Caption: Workflow for equilibrium solubility determination.Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,5-Bis(methylsulfonyl)benzonitrile to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure that a true equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; the solubility values should be consistent.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand, letting the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent any solid particles from being included in the analysis, which would lead to an overestimation of solubility.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a reverse-phase HPLC method suitable for the analysis of benzonitrile compounds[13][14][15]. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid for better peak shape) is a good starting point[15]. UV detection at a wavelength where the compound has significant absorbance should be used.

-

Calibration Curve: Prepare a series of standard solutions of 3,5-Bis(methylsulfonyl)benzonitrile of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Calculation: Inject the diluted sample into the HPLC system. Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Conclusion

While direct, experimentally determined solubility data for 3,5-Bis(methylsulfonyl)benzonitrile is not widely published, a strong predictive understanding can be established based on its molecular structure. The presence of two methylsulfonyl groups and a nitrile group imparts a high degree of polarity to the molecule. Consequently, it is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately to well-soluble in polar protic solvents such as lower-chain alcohols, and poorly soluble in nonpolar solvents like hexane and toluene. For drug development and synthetic chemistry applications requiring precise solubility values, the detailed shake-flask with HPLC quantification protocol provided in this guide offers a robust and reliable method for empirical determination. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions on solvent selection and handling of this important pharmaceutical intermediate.

References

- Fiveable. (2025, August 15). Sulfonyl Group Definition.

- ResearchGate. (2025, August 7).

- ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds.

- University of British Columbia. (2023, August 31). Solubility of Organic Compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- DuPont. Hansen Solubility Parameter System.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Enamine. Shake-Flask Solubility Assay.

- PubMed. (2007, October 15).

- Pharmaceutical Sciences. (2024, February 15).

- Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.

- SIELC Technologies. (2023, May 31). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A.

- Pharma Excipients. (2025, September 22).

- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

- SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.

- Hansen Solubility. HSP for Beginners.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- BLD Pharm. 4-(Methylsulfinyl)benzonitrile | 97474-48-1.

- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

- The Journal of Organic Chemistry. Aliphatic sulfonyl compounds. IX. Polar effects in ethylene.

- Al-Mustansiriya University. (2025, October 22). Solubility.

- ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.

- ChemScene. 3-(S-Methylsulfonimidoyl)benzonitrile | 2361964-39-6.

- Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.

- J&H CHEM. Benzonitrile,3,5-bis(methylsulfonyl)- CAS NO.849924-84-1.

- ChemScene. 3-Amino-5-(methylsulfonyl)benzonitrile | 1262544-23-9.

- PubChem. 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile.

- MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

- ChemicalBook. 3-(METHYLSULFONYL)BENZONITRILE.

- ChemicalBook. 3,5-BIS(METHYLSULFONYL)BENZONITRILE | 849924-84-1.

- EPA. (2025, October 15). 3,5-Bis(trifluoromethyl)benzonitrile Properties.

- PubChem. 4-(Methylsulfonyl)benzonitrile.

- ResearchGate. (2025, August 7). Using Measured pK(a)

- Wikipedia. Benzonitrile.

- Sigma-Aldrich. 4-(Methylsulfonyl)benzonitrile AldrichCPR.

Sources

- 1. Benzonitrile,3,5-bis(methylsulfonyl)-, CasNo.849924-84-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. 3-(METHYLSULFONYL)BENZONITRILE [amp.chemicalbook.com]

- 3. 4-(Methylsulfonyl)benzonitrile | C8H7NO2S | CID 519981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. fiveable.me [fiveable.me]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Benzonitrile | SIELC Technologies [sielc.com]

- 14. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 15. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

3,5-Bis(methylsulfonyl)benzonitrile safety data sheet SDS

An in-depth technical analysis and advanced Safety Data Sheet (SDS) for 3,5-Bis(methylsulfonyl)benzonitrile requires moving beyond standard regulatory boilerplate. As an electron-deficient aromatic building block widely utilized in proteomics, medicinal chemistry, and advanced materials science[1][2], its handling, synthesis, and toxicological profile are dictated by its unique stereoelectronic properties.

This whitepaper synthesizes the physicochemical data, self-validating synthetic protocols, and mechanistic toxicology of 3,5-Bis(methylsulfonyl)benzonitrile to provide a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The chemical behavior of 3,5-Bis(methylsulfonyl)benzonitrile is governed by the synergistic electron-withdrawing effects of one cyano (–CN) and two methylsulfonyl (–SO₂CH₃) groups. These substituents severely deplete the electron density of the central aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (S_NAr).

The strong dipole moments of the sulfonyl and cyano groups facilitate robust intermolecular dipole-dipole interactions and crystal lattice packing, which directly causes the compound's exceptionally high predicted boiling point and solid-state stability[3].

Table 1: Core Chemical Identity & Physicochemical Data

| Property | Value | Mechanistic Implication |

| CAS Number | 849924-84-1 (Alt: 169696-83-7)[4][5] | Primary identifier for inventory and regulatory tracking. |

| Molecular Formula | C₉H₉NO₄S₂[4] | High heteroatom ratio dictates poor aqueous solubility. |

| Molecular Weight | 259.30 g/mol [4] | Standard for stoichiometric calculations. |

| Boiling Point | ~551.8 °C (Predicted)[3] | Indicates extreme thermal stability; non-volatile under standard conditions. |

| Density | ~1.50 g/cm³ (Predicted)[3] | Dense crystalline packing due to strong intermolecular dipoles. |

| LogP | 0.1[3] | Amphiphilic character; partitions equally in lipid and aqueous phases. |

Synthesis & Purification Methodology

The most reliable method for synthesizing bis(methylsulfonyl)arenes is the exhaustive oxidation of their corresponding bis(methylthio) precursors[6][7]. For this specific compound, m-chloroperoxybenzoic acid (mCPBA) is the optimal oxidant.

Causality of Reagent Selection: mCPBA is selected over harsh aqueous oxidants (e.g., KMnO₄ or hot H₂O₂/NaOH) because it efficiently oxidizes sulfides to sulfones at low temperatures in anhydrous organic solvents. This chemoselectivity is critical to prevent the unwanted hydrolysis of the sensitive nitrile group into an amide or carboxylic acid[7][8].

Self-Validating Oxidation Protocol

-

Initiation: Dissolve 1.0 equivalent of 3,5-bis(methylthio)benzonitrile in anhydrous dichloromethane (DCM) and cool to 0 °C to control the exothermic oxidation.

-

Oxidation: Add 4.5 equivalents of mCPBA portion-wise.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The intermediate sulfoxide will appear as a highly polar, transient spot before fully converting to the non-polar sulfone product.

-

-

Propagation: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete conversion.

-

Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted mCPBA.

-

Validation Check: Perform a starch-iodide paper test on the organic layer. The protocol is only validated to proceed when the paper remains white, confirming the total absence of residual peroxides.

-

-

Workup: Wash the organic layer with saturated NaHCO₃ to deprotonate and extract the m-chlorobenzoic acid byproduct into the aqueous phase.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from an EtOAc/Hexanes gradient to yield the pure product.

Fig 1: Chemoselective mCPBA oxidation workflow for 3,5-Bis(methylsulfonyl)benzonitrile.

Toxicological Mechanisms & Biological Signaling

Standard regulatory hazard statements classify this compound as an irritant (H302, H315, H319, H335)[9]. However, understanding the molecular mechanism of this toxicity is vital for researchers handling the compound in biological assays.

The Electrophilic Stress Pathway: The extreme electron deficiency of the 3,5-bis(methylsulfonyl)benzonitrile ring makes it a potent electrophile. In a cellular environment, it can undergo S_NAr reactions with endogenous nucleophiles. The most abundant cellular nucleophile is the thiol group (–SH) of Glutathione (GSH).

When the compound enters the cell, it covalently binds to GSH, displacing a sulfonyl group and forming a stable GSH-adduct. This irreversible reaction rapidly depletes the intracellular GSH pool. Without GSH, the cell loses its primary redox buffering capacity, leading to an unchecked accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis.

Fig 2: S_NAr-mediated GSH depletion and resulting oxidative stress signaling pathway.

Advanced Handling & Emergency Response Framework

Because of its potential to induce oxidative stress upon systemic absorption or mucosal contact, strict engineering controls and emergency protocols must be enforced.

Table 2: GHS Hazard Classification[9]

| Hazard Code | Statement | Mechanistic Driver |

| H302 | Harmful if swallowed | GI tract absorption leading to systemic GSH depletion. |

| H315 | Causes skin irritation | Covalent binding to epidermal keratinocyte thiols. |

| H319 | Causes serious eye irritation | Rapid S_NAr reaction with highly nucleophilic corneal proteins. |

| H335 | May cause respiratory irritation | Aerosolized micro-crystals interacting with alveolar mucosa. |

Spill Containment & Remediation Protocol

In the event of a solid spill, the primary objective is to prevent aerosolization of the crystalline powder, which drastically increases the risk of inhalation (H335) and ocular exposure (H319).

-

Evacuation: Immediately secure the area to prevent personnel from tracking the powder.

-

PPE Donning: Responders must wear a P100/N95 particulate respirator, tightly sealed chemical goggles, and double nitrile gloves.

-

Dust Suppression: Lightly mist the spilled solid with water or a 5% glycerol/water solution. Causality: Dry sweeping generates airborne particulates; moistening the powder aggregates the crystals, neutralizing the inhalation vector.

-

Mechanical Collection: Use non-sparking, anti-static scoops to transfer the aggregated material into a designated, sealable hazardous waste container.

-

Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution (pH 9-10). The alkalinity promotes the slow hydrolysis of residual compound, neutralizing its electrophilic threat.

Fig 3: Step-by-step emergency response workflow for solid chemical spills.

References

-

MolAid. "3,5-Bis(methylsulfonyl)benzonitrile Physicochemical Properties". MolAid Chemical Database. URL:[Link]

-

Organic Chemistry Portal. "Sulfone synthesis by oxidation". Organic Chemistry Portal. URL: [Link]

-

ChemRxiv. "C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base". ChemRxiv. URL:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,5-Bis(methylsulfonyl)benzonitrile | CAS 169696-83-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3,5-双(甲基磺酰基)苯甲腈 - CAS号 849924-84-1 - 摩熵化学 [molaid.com]

- 4. 849924-84-1|3,5-Bis(methylsulfonyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 26841-51-0|2-Amino-5-(methylsulfonyl)benzonitrile|BLD Pharm [bldpharm.com]

Synthesis Pathways for Electron-Deficient Benzonitriles: A Technical Guide

Executive Summary

The synthesis of electron-deficient benzonitriles (e.g., those bearing -CF3, -NO2, -F, or heteroaryl rings) presents a distinct paradox in organic chemistry. While the electron-deficient nature of the arene facilitates oxidative addition in metal-catalyzed cycles and enables nucleophilic aromatic substitution (

This guide moves beyond generic "cyanation" protocols to address the specific kinetic and thermodynamic bottlenecks associated with electron-poor substrates. It prioritizes methods that offer high chemoselectivity, minimal catalyst poisoning, and scalability suitable for pharmaceutical development.

Part 1: The Electronic Landscape & Mechanistic Bottlenecks

Before selecting a pathway, one must understand how electron-withdrawing groups (EWGs) alter the reaction coordinate.

The "Reductive Elimination" Trap

In Palladium-catalyzed cross-coupling, electron-deficient aryl halides undergo Oxidative Addition (OA) rapidly. However, the catalytic cycle often stalls at Reductive Elimination (RE) .

-

The Problem: The electron-poor aryl group pulls electron density away from the Palladium center, stabilizing the Pd(II) intermediate. This increases the energy barrier for the reductive elimination of the nitrile product.

-

The Solution: Ligand selection is critical. Bulky, electron-rich phosphines (e.g., Xantphos,

) are required to destabilize the ground state of the Pd(II) complex and force the elimination of the nitrile.

Hydrolytic Instability

Electron-deficient benzonitriles are "activated" electrophiles. In the presence of trace water and base (common in cyanide protocols), the nitrile carbon is highly susceptible to nucleophilic attack, leading to rapid hydrolysis to the primary amide.

-

Implication: Protocols must be strictly anhydrous or operate at neutral pH.

Part 2: Transition Metal-Catalyzed Cyanation (The Gold Standard)

For aryl bromides, iodides, and activated chlorides, Palladium-catalyzed cyanation using Zinc Cyanide (

Why Zinc Cyanide?

Unlike NaCN or KCN,

-

Prevents Catalyst Poisoning: High concentrations of free

bind irreversibly to Pd(0), shutting down the cycle. -

Stoichiometry Control: The slow dissolution matches the rate of the catalytic cycle.

Protocol 1: Pd-Catalyzed Cyanation of Electron-Deficient Aryl Halides

Target Substrate: 4-bromo-2-(trifluoromethyl)benzonitrile derivatives.

Reagents:

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.

-

Cyanide Source:

(0.6 equiv). -

Additive: Zn dust (10 mol%) - Critical for keeping Pd in active Pd(0) state.

-

Solvent: DMAC (N,N-Dimethylacetamide) or wet DMF (trace water helps Zn dissolution slightly, but must be controlled).

Step-by-Step Workflow:

-

Deoxygenation: Charge a reaction vessel with the aryl halide (1.0 equiv),

(0.6 equiv), and Zn dust (0.1 equiv). Evacuate and backfill with Argon ( -

Catalyst Addition: Add

(2 mol%) and dppf (4 mol%) under Argon counter-flow. -

Solvation: Add anhydrous DMAC (concentration 0.2 M).

-

Reaction: Heat to 110°C. Note: Electron-deficient substrates may react at lower temps (80°C); monitor TLC to avoid product decomposition.

-

Workup (Crucial for Safety): Cool to RT. Quench with diluted

or ethylenediamine to complex the zinc and residual cyanide. Extract with EtOAc. -

Purification: Silica gel chromatography. Warning: Electron-deficient nitriles can streak on silica; add 1%

to the eluent if necessary.

Visualization: The Catalytic Cycle & Bottlenecks

Figure 1: Catalytic cycle for Pd-mediated cyanation. Note that for electron-deficient arenes, the Reductive Elimination step is the energetic barrier, requiring bulky ligands to drive the reaction forward.

Part 3: Amide Dehydration (The Scalable Alternative)

When the aryl halide is expensive or the metal-catalyzed route fails due to chelation, the Dehydration of Primary Amides is the preferred route. Electron-deficient benzoic acids are often cheap and easily converted to amides.

Why T3P (Propylphosphonic Anhydride)?

Classical dehydrating agents (

Protocol 2: T3P-Mediated Dehydration

Reagents:

-

Substrate: Electron-deficient primary benzamide.

-

Reagent: T3P (50% w/w in EtOAc or DMF, 1.5 - 2.0 equiv).

-

Base:

or DIPEA (2.5 equiv). -

Solvent: Ethyl Acetate or Acetonitrile (ACN).

Step-by-Step Workflow:

-

Dissolution: Dissolve the amide (1.0 equiv) in ACN (0.5 M).

-

Base Addition: Add

(2.5 equiv) and cool to 0°C. -

Activation: Add T3P solution dropwise.

-

Reflux: Heat to 80°C for 2–4 hours.

-

Monitoring: Monitor by HPLC. The disappearance of the amide peak is usually clean.

-

Workup: Wash with water and brine. The phosphorus byproducts are water-soluble, simplifying purification.

Part 4: Nucleophilic Aromatic Substitution ( )

This method is specific to Fluoro-nitrobenzenes or Polyfluoroarenes . It is metal-free and highly atom-economical.

Mechanism

The strong electron-withdrawing nature of the ring stabilizes the Meisenheimer Complex , allowing a cyanide nucleophile to displace a leaving group (usually Fluoride or Nitro).

Protocol 3: Cyanation

Reagents:

-

Substrate: p-Fluoronitrobenzene or similar.

-

Nucleophile: NaCN or KCN (1.1 equiv).

-

Catalyst: 18-Crown-6 (10 mol%) or TBAB (Phase Transfer Catalyst).

-

Solvent: DMSO or DMF (dry).

Critical Control Point:

Temperature control is vital. If too hot (>100°C), the nitrite leaving group (if displacing

Part 5: Strategic Selection Guide

Use this decision matrix to select the optimal pathway for your specific electron-deficient substrate.

Figure 2: Strategic decision tree for synthesis pathway selection.

Comparative Data Table

| Feature | Pd-Catalysis (Zn(CN)2) | Amide Dehydration (T3P) | |

| Substrate Scope | Aryl Bromides, Iodides, Activated Chlorides | Primary Amides | Fluoro-nitro, Polyfluoroarenes |

| Reaction Temp | 80°C - 120°C | 0°C - 80°C | 25°C - 80°C |

| Functional Group Tol. | High (Ketones, Esters, Nitro ok) | Very High (Acid sensitive groups ok) | Moderate (Base sensitive groups risk) |

| Scalability | Good (requires Zn removal) | Excellent (Water soluble byproducts) | Good (Caution: Cyanide handling) |

| Key Risk | Catalyst Poisoning / Residual Pd | Cost of Reagent | Regioselectivity |

References

-

Tschaen, D. M., et al. (1994). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[1][2][3] Link

-

Augustine, J. K., et al. (2009).[4] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Carboxylic Acids." Synlett. Link

-

Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed C-C Bond Formation: Reductive Elimination." Organometallics. Link

-

Littke, A. F., Soumeillant, M., Kaltenbach, R. F., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Methodological & Application

oxidation protocol for 3,5-bis(methylthio)benzonitrile

An Application Guide to the Controlled Oxidation of 3,5-bis(methylthio)benzonitrile

Abstract

This technical guide provides detailed protocols and scientific rationale for the controlled oxidation of 3,5-bis(methylthio)benzonitrile, a key substrate for generating synthetically valuable sulfoxide and sulfone derivatives. Organosulfur compounds, particularly sulfoxides and sulfones, are pivotal functional groups in medicinal chemistry and materials science due to their unique physicochemical properties.[1][2] This document outlines two distinct, robust protocols: a selective oxidation to yield 3,5-bis(methylsulfinyl)benzonitrile (the bis-sulfoxide) and a complete oxidation to 3,5-bis(methylsulfonyl)benzonitrile (the bis-sulfone). We delve into the mechanistic underpinnings of thioether oxidation, justify the selection of specific reagents and conditions, and provide comprehensive guidelines for reaction monitoring, purification, and characterization, ensuring researchers can confidently and reproducibly synthesize these target molecules.

Introduction: The Strategic Value of Thioether Oxidation

The sulfur atom's ability to exist in multiple oxidation states (thioether, sulfoxide, sulfone) provides a powerful tool for modulating molecular properties in drug discovery and development. The oxidation of a thioether to a sulfoxide and subsequently to a sulfone introduces significant changes:

-

Increased Polarity and Solubility: The S=O and SO₂ moieties are highly polar, which can enhance the aqueous solubility of a parent compound.

-

Hydrogen Bond Acceptance: The oxygen atoms in sulfoxides and sulfones are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets.[3]

-

Metabolic Stability: Sulfones, in particular, are generally resistant to further metabolic oxidation, making them attractive isosteres for other functional groups.

The substrate, 3,5-bis(methylthio)benzonitrile, serves as an excellent scaffold. The thioether groups are highly susceptible to selective oxidation, while the aromatic ring and the nitrile functional group remain stable under the conditions described, ensuring high chemoselectivity.[3] This application note provides validated methods to access both the intermediate bis-sulfoxide and the fully oxidized bis-sulfone, enabling researchers to explore the structure-activity relationships (SAR) within their specific programs.

Mechanistic Rationale and Strategic Considerations

The oxidation of a thioether is a stepwise process. The nucleophilic sulfur atom attacks the oxidant, leading to the formation of a sulfoxide. This sulfoxide can then undergo a second oxidation step, which is typically slower, to yield the corresponding sulfone.

Caption: Workflow for the selective synthesis of 3,5-bis(methylsulfinyl)benzonitrile.

Materials:

-

3,5-bis(methylthio)benzonitrile (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.1 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(methylthio)benzonitrile (1.0 equiv) in DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Addition: In a separate flask, dissolve m-CPBA (2.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirred, cooled substrate solution over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 50-70% ethyl acetate in hexanes. The product bis-sulfoxide will have a lower Rf value than the starting thioether.

-

Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess peroxide by adding 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x, to remove m-chlorobenzoic acid) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by silica gel column chromatography to yield pure 3,5-bis(methylsulfinyl)benzonitrile.

Protocol 2: Complete Oxidation to 3,5-bis(methylsulfonyl)benzonitrile

This protocol utilizes an excess of Oxone® to drive the reaction to full conversion, reliably producing the bis-sulfone.

Caption: Workflow for the complete synthesis of 3,5-bis(methylsulfonyl)benzonitrile.

Materials:

-

3,5-bis(methylthio)benzonitrile (1.0 equiv)

-

Oxone® (potassium peroxymonosulfate) (4.5 equiv)

-

Methanol (MeOH)

-

Deionized Water

Procedure:

-

Setup: In a round-bottom flask, suspend 3,5-bis(methylthio)benzonitrile (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v) to create a stirrable slurry.

-

Oxidant Preparation: In a separate beaker, dissolve Oxone® (4.5 equiv) in water. Note: The dissolution may be exothermic.

-

Reaction: Add the Oxone® solution to the substrate slurry at room temperature. The reaction is typically biphasic initially.

-

Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. The bis-sulfone product is often a white solid that may precipitate from the reaction mixture.

-

Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The final product will have a very low Rf, and the key is to ensure the disappearance of the intermediate bis-sulfoxide spot.

-

Isolation: Upon completion, add a large volume of cold water to the reaction flask to fully precipitate the product and dissolve the inorganic salts.

-

Purification: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold methanol to remove any residual organic impurities.

-

Drying: Dry the collected solid under high vacuum to afford pure 3,5-bis(methylsulfonyl)benzonitrile.

Product Characterization: A Spectroscopic Guide

Successful oxidation can be confirmed by a combination of spectroscopic methods. The key diagnostic changes are summarized below.

| Technique | 3,5-bis(methylthio ) | 3,5-bis(methylsulfinyl ) | 3,5-bis(methylsulfonyl ) |

| ¹H NMR (S-CH ₃ shift) | ~2.5 ppm (singlet) | ~2.8 ppm (singlet) | ~3.2 ppm (singlet) |

| IR (S=O stretch) | Absent | ~1050 cm⁻¹ (strong) | ~1150 & ~1350 cm⁻¹ (two strong bands) |

| Mass Spec (Δ Mass) | M | M + 32 | M + 64 |

| TLC Rf (relative) | High | Medium | Low |

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

m-CPBA: A strong oxidizing agent and a peroxide. It can be shock-sensitive and should not be scraped or ground. Store refrigerated. Quench reactions thoroughly before workup.

-

Oxone®: A strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Dichloromethane and methanol are flammable and toxic. Handle with care.

Conclusion

The protocols detailed in this application note provide reliable and scalable methods for the selective synthesis of 3,5-bis(methylsulfinyl)benzonitrile and the complete synthesis of 3,5-bis(methylsulfonyl)benzonitrile. By understanding the underlying mechanisms and carefully controlling reaction parameters such as stoichiometry and temperature, researchers can efficiently generate these valuable compounds for application in drug discovery, agrochemicals, and materials science. The clear diagnostic shifts observed in NMR and IR spectroscopy, coupled with chromatographic monitoring, provide a self-validating system for confirming reaction success.

References

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 97-113.

- Mori, N., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molbank, 2024(1), M1842.

- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(19), 11-16.

- Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.

-

Reddit. (2022). r/Chempros - Chemoselective thioether oxidation. Retrieved from [Link]

- Gaikwad, S. D., et al. (2018). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 34(3).

-

ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

- Google Patents. (2022). CN114044747A - Synthetic method of o-methylthiobenzonitrile.

- ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2358–2361.

- Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combin

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

- National Center for Biotechnology Information. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2358–2361.

- National Center for Biotechnology Information. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Letters in Organic Chemistry, 8(7), 486-489.

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

- Oxford Academic. (1997). Selective Synthesis of Sulfoxides and Sulfones by Methyltrioxorhenium- Catalyzed Oxidation of Sulfides with Hydrogen Peroxide. Chemistry Letters, 26(10), 1055-1056.

Sources

Application Note: High-Resolution 1H NMR Profiling of 3,5-Bis(methylsulfonyl)benzonitrile

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It prioritizes experimental rigor, structural logic, and actionable protocols.

Executive Summary & Usage Context

3,5-Bis(methylsulfonyl)benzonitrile (CAS: 849924-84-1) is a highly electron-deficient aromatic building block. The presence of three strong electron-withdrawing groups (one cyano, two sulfonyl) creates a unique electronic environment, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

In drug development, this scaffold often serves as a precursor for covalent inhibitors or proteolysis-targeting chimeras (PROTACs). Accurate NMR characterization is critical to distinguish this product from its sulfide precursors (incomplete oxidation) or hydrolysis byproducts (amide formation).

Key Challenges addressed in this guide:

-

Solubility: The high polarity of the bis-sulfone moiety often leads to poor solubility in non-polar solvents like CDCl₃.

-

Signal Overlap: Distinguishing trace oxidation intermediates.

-

Integration Accuracy: Long relaxation times (

) of electron-poor aromatic protons.

Structural Analysis & Predicted Chemometrics

Before acquisition, a theoretical understanding of the symmetry and electronic effects is required to validate the spectrum.

Symmetry Operations

The molecule possesses

-

Plane of Symmetry: Passes through C1 (CN) and C4 (H).

-

Equivalent Protons:

-

Set A: Protons at C2 and C6 are chemically and magnetically equivalent.

-

Set B: Proton at C4 is unique.

-

Set C: The two methyl groups (-SO₂CH₃) are equivalent.

-

Electronic Deshielding (Chemical Shift Prediction)

The benzene ring is severely electron-poor. We apply substituent additivity rules to predict shifts relative to benzene (

| Position | Substituent Effects | Predicted Shift ( | Multiplicity | Coupling ( |

| H4 | Para to CN (+0.28); Ortho to 2x SO₂R (+1.46) | ~9.10 ppm | Triplet (t) | |

| H2, H6 | Ortho to CN (+0.26); Ortho to SO₂R (+0.73); Meta to SO₂R (+0.20) | ~8.55 ppm | Doublet (d) | |

| -CH₃ | Methyl on Sulfone | ~3.40 ppm | Singlet (s) | N/A |

Expert Insight: Expect the aromatic signals to be pushed significantly downfield, potentially overlapping with exchangeable protons if wet DMSO is used. The coupling between H2/H6 and H4 is a long-range meta-coupling (

), which typically resolves as a fine splitting (1–2 Hz).

Experimental Protocol

Materials & Solvent Selection

-

Analyte: 3,5-Bis(methylsulfonyl)benzonitrile (>98% purity).[1]

-

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

-

Reasoning: The bis-sulfone motif renders the molecule poorly soluble in CDCl₃. DMSO-d₆ ensures complete solvation and prevents aggregation-induced line broadening.

-

-

Internal Standard: TMS (Tetramethylsilane) or residual DMSO pentet (2.50 ppm).

Sample Preparation Workflow

-

Weighing: Accurately weigh 10–15 mg of the solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆.

-

Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be optically clear.

-

Transfer: Transfer to a high-precision 5mm NMR tube. Cap immediately to prevent water absorption (DMSO is hygroscopic).

Instrument Parameters (400 MHz or Higher)

To ensure quantitative accuracy (qNMR) for purity assessment, standard parameters must be modified:

-

Pulse Sequence: zg30 (30° pulse angle) to mitigate saturation.

-

Spectral Width: -2 to 14 ppm (covers all signals).

-

Acquisition Time (AQ):

3.0 seconds. -

Relaxation Delay (D1): 10–15 seconds .

-

Critical Note: Protons on electron-deficient rings often have long longitudinal relaxation times (

). A short D1 (e.g., 1s) will under-integrate the aromatic protons relative to the methyls, leading to false impurity calculations.

-

-

Scans (NS): 16 or 32 (S/N > 200:1).

-

Temperature: 298 K (25°C).

Results & Interpretation

Spectral Assignment Table

Reference: DMSO-d₆ residual peak set to 2.50 ppm.

| Assignment | Multiplicity | Integral | Coupling Constant ( | Interpretation | |

| H4 | 8.95 – 9.15 | Triplet (t) | 1H | Most deshielded due to flanking sulfones. | |

| H2, H6 | 8.50 – 8.70 | Doublet (d) | 2H | Symmetric protons ortho to nitrile. | |

| -SO₂CH₃ | 3.35 – 3.45 | Singlet (s) | 6H | - | Characteristic methyl sulfone shift. |

| H₂O | ~3.33 | Broad s | Variable | - | Common contaminant in DMSO; may overlap with methyls. |

Impurity Profiling (Process Control)

During synthesis (typically oxidation of the bis-sulfide), incomplete reaction is a common failure mode.

-

Impurity A: 3-methylsulfonyl-5-methylthiobenzonitrile (Intermediate)

-

Look for a methyl sulfide peak at ~2.6 ppm .

-

Look for asymmetry in the aromatic region (3 distinct peaks instead of 2).

-

-

Impurity B: 3,5-Bis(methylsulfonyl)benzamide (Hydrolysis)

-

Look for broad exchangeable amide protons (

) at 7.5 – 8.0 ppm . -

The nitrile carbon signal (if running

) at ~117 ppm will vanish, replaced by carbonyl at ~165 ppm.

-

Visualization: Characterization Workflow

The following diagram outlines the decision logic for validating the compound structure and purity.

Caption: Logic flow for the structural validation of 3,5-Bis(methylsulfonyl)benzonitrile, highlighting critical decision points for impurity detection.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for substituent additivity rules).

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Benzenes. University of Wisconsin-Madison.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Application Note: Optimized Recrystallization Protocols for the Purification of Sulfonyl Benzonitriles

Executive Summary & Chemical Context

Sulfonyl benzonitriles are highly functionalized aromatic compounds that serve as critical intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), advanced agrochemicals, and specialized materials. Because these compounds are often subjected to downstream catalytic cross-coupling or sensitive biological assays, achieving >99% purity is paramount.

This application note details a field-proven, self-validating binary recrystallization protocol designed specifically for the unique physicochemical properties of sulfonyl benzonitriles. By moving beyond empirical guesswork and understanding the thermodynamic causality of solvent interactions, researchers can systematically eliminate both lipophilic and polar impurities.

Physicochemical Profiling & Solvent Causality

The structural anatomy of a sulfonyl benzonitrile features a highly polar, electron-withdrawing nitrile group (–CN) and a strong hydrogen-bond accepting sulfonyl group (–SO₂–), anchored to a lipophilic aromatic core. This "push-pull" dipole architecture dictates its crystallization behavior:

-

The "Good" Solvent: The compound is highly soluble in polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) because these solvents efficiently disrupt the strong intermolecular dipole-dipole interactions of the sulfonyl and nitrile groups when thermal energy is applied.

-

The "Anti-Solvent": Non-polar solvents (e.g., Hexanes, Heptane) act as anti-solvents. They are incapable of breaking the polar lattice networks at room temperature, forcing the solute out of solution.

The fundamental principle of this purification relies on differential solubility across varying temperatures[1]. By utilizing a binary system—most authoritatively a Hexane/Ethyl Acetate mixture—researchers can precisely control the dielectric constant of the medium. Literature extensively validates the use of Hexane/EtOAc (often in 1:1 to 4:1 ratios) for yielding high-purity single crystals of sulfonyl benzonitriles suitable even for X-ray diffraction[2]. While alternative systems like methanol-chloroform have been documented for related substituted benzonitriles[3], the EtOAc/Hexane system remains the gold standard due to its optimal boiling point differential, low toxicity, and excellent impurity exclusion.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent pair requires balancing boiling points and polarity. The table below summarizes the physicochemical parameters of common solvents utilized in sulfonyl benzonitrile purification.

| Solvent | Role in Binary System | Boiling Point (°C) | Polarity Index | Dielectric Constant (ε) | Causality in Protocol |

| Ethyl Acetate (EtOAc) | Good Solvent | 77.1 | 4.4 | 6.02 | Disrupts dipole networks; ideal volatility for concentration. |

| Dichloromethane (DCM) | Good Solvent | 39.6 | 3.1 | 8.93 | Excellent solubility, but low BP can cause premature precipitation. |

| Chloroform (CHCl₃) | Good Solvent | 61.2 | 4.1 | 4.81 | Used in tandem with methanol for highly substituted variants. |

| Methanol (MeOH) | Good Solvent (Protic) | 64.7 | 5.1 | 32.7 | Hydrogen-bonds with the sulfonyl group; good for polar impurities. |

| Hexanes | Anti-Solvent | 68–70 | 0.1 | 1.89 | Lowers the dielectric constant to force target nucleation. |

| Heptane | Anti-Solvent | 98.4 | 0.1 | 1.92 | Higher BP alternative to hexanes; prevents boiling off during titration. |

Mechanistic Workflow of Binary Recrystallization

To visualize the thermodynamic pathway of this purification, the following workflow illustrates the transition from a crude mixture to a highly ordered crystal lattice.

Thermodynamic workflow of binary solvent recrystallization for sulfonyl benzonitriles.

Experimental Protocol: Binary Anti-Solvent Recrystallization

This protocol is engineered as a self-validating system . At each step, physical indicators confirm that the thermodynamic conditions are optimal for purity.

Step 1: Primary Dissolution

-

Weigh the crude sulfonyl benzonitrile and transfer it to an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar and place the flask on a hot plate set to ~80 °C.

-

Add hot Ethyl Acetate dropwise while stirring, until the solid just dissolves.

-

Causality: Utilizing the absolute minimum volume of the "good" solvent ensures maximum recovery during the crystallization phase. Excess solvent exponentially decreases the final yield by keeping the compound dissolved even at 0 °C.

Step 2: Hot Filtration (Optional but Recommended)

-

If insoluble particulates or highly colored polymeric impurities persist, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

-

Causality: Removes mechanical impurities and dust. If left in the solution, these particulates act as heterogeneous nucleation sites, causing kinetic "crashing out" rather than thermodynamic crystal growth.

Step 3: Anti-Solvent Titration (The Self-Validating Step)

-

Maintain the clear EtOAc solution at a gentle reflux.

-

Slowly add hot Hexanes (anti-solvent) dropwise via a Pasteur pipette.

-

Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution. This visual cue validates that the exact threshold of supersaturation has been reached.

-

Immediately add 2–3 drops of hot Ethyl Acetate until the solution just turns clear again.

-

Causality: The turbidity indicates the system is on the brink of precipitation. Clearing it slightly ensures that crystallization does not begin at boiling, which would rapidly trap impurities in the forming lattice.

Step 4: Controlled Cooling & Nucleation

-

Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and allow it to cool ambiently to room temperature completely undisturbed.

-

Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30–60 minutes to maximize yield.

-

Causality: A slow cooling gradient promotes the formation of a highly ordered, thermodynamically stable crystal lattice. The lattice selectively excludes structurally dissimilar impurity molecules. Rapid cooling leads to kinetic precipitation, which traps solvent molecules and impurities within the crystal matrix.

Step 5: Isolation & Washing

-

Isolate the crystals via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a minimal volume of ice-cold Hexanes (or a 9:1 Hexane/EtOAc cold mixture).

-

Causality: The cold anti-solvent wash mechanically removes residual mother liquor containing soluble impurities from the surface of the crystals without dissolving the purified product.

Troubleshooting: Overcoming "Oiling Out"

When dealing with functionalized sulfonyl benzonitriles, a common pitfall is "oiling out" —a phenomenon where the compound separates as a supercooled liquid (an oil) rather than a crystalline solid.

-

The Causality of Oiling Out: This occurs when the melting point of the compound is lower than the temperature at which supersaturation is achieved in that specific solvent mixture. The high dipole moment of the sulfonyl group causes the molecules to aggregate amorphously rather than align into a lattice.

-

The Solution: If the solution oils out, reheat the mixture until the oil redissolves. Add 5–10% more Ethyl Acetate to increase the solubility threshold, ensuring that supersaturation is only reached at a much lower temperature. Alternatively, mechanically stimulate the flask by scratching the inside glass with a glass stirring rod, or introduce a "seed crystal" of pure compound to bypass the activation energy required for initial nucleation.

References

[2] Title: Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones | Source: nih.gov | URL: 2

[1] Title: Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile | Source: benchchem.com | URL: 1

[3] Title: US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid | Source: google.com/patents | URL: 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

Application Note: Optimization and Mechanistic Insights for Nucleophilic Aromatic Substitution (SNAr) on Benzonitriles

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a highly reliable methodology for constructing C–N, C–O, and C–S bonds, serving as a cornerstone reaction in medicinal chemistry and materials science. Benzonitriles—particularly fluorinated derivatives—are privileged electrophiles due to the strong electron-withdrawing nature of the cyano group. This application note details the mechanistic underpinnings, critical reaction parameters, and validated protocols for executing SNAr on benzonitriles, bridging theoretical physical organic chemistry with practical benchtop execution.

Mechanistic Grounding and Causality

To rationally optimize SNAr reactions, one must understand the thermodynamic and kinetic forces dictating the transformation.

-

The Cyano Activation Effect: The –CN group activates the aromatic ring via both inductive electron withdrawal and resonance stabilization. When positioned ortho or para to a leaving group, it stabilizes the accumulating negative charge in the transition state, thereby facilitating nucleophilic attack[1].

-

The "Element Effect" and Leaving Group Hierarchy: Unlike aliphatic SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr follows the exact opposite trend (F >> Cl ≈ Br > I)[2]. This causality stems from the fact that the rate-determining step is typically the initial nucleophilic addition, not the elimination. Fluorine's extreme electronegativity maximizes the partial positive charge on the ipso-carbon, drastically lowering the activation energy for the incoming nucleophile.

-

Concerted vs. Stepwise Continuum: Classically, SNAr was taught as a strictly stepwise addition-elimination process proceeding through a discrete anionic intermediate (the Meisenheimer complex). However, recent kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations reveal a mechanistic continuum. For moderately electron-deficient substrates like mono-fluorobenzonitriles, the reaction often proceeds via a concerted transition state, bypassing a stable Meisenheimer intermediate[3][4]. This dictates that solvent polarity and general base catalysis play a more nuanced role in transition state stabilization than previously assumed.

Logical relationship of the SNAr mechanistic continuum (Stepwise vs. Concerted).

Reaction Parameters and Optimization Strategy

-

Solvent Selection: Polar aprotic solvents (DMSO, DMF, MeCN) are standard. They effectively solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the anionic or neutral nucleophiles unsolvated, thereby increasing their effective nucleophilicity. For highly reactive polyfluorobenzonitriles, milder solvents like MeCN are preferred to prevent uncontrollable over-substitution[5][6].

-

Base and HF Sequestration: The stoichiometric byproduct of fluoro-SNAr is hydrogen fluoride (HF), which can etch glassware and degrade sensitive functional groups. While K₂CO₃ and K₃PO₄ are standard acid scavengers, scaling up these reactions can be problematic. Advanced protocols utilize calcium propionate or Al₂O₃ as stoichiometric additives to sequester HF as highly insoluble CaF₂ or AlF₃, driving the reaction forward and simplifying workup[7][8].

-

Mechanochemical Alternatives: Recent advancements demonstrate that SNAr on benzonitriles can be performed under solvent-free mechanochemical conditions (ball milling) using Al₂O₃ as a grinding auxiliary, achieving near-quantitative yields in minutes without the need for external heating[7].

Step-by-step experimental workflow for optimizing SNAr reactions on benzonitriles.

Quantitative Data Summary

The following table synthesizes field-proven reaction conditions for various benzonitrile SNAr transformations, highlighting the flexibility of the methodology across different scales and nucleophiles.

| Electrophile | Nucleophile | Solvent | Base / Additive | Temp / Time | Yield | Ref |

| 4-Fluorobenzonitrile | Piperazine | DMSO | Ca-propionate | 100 °C, 23 h | >90% | [8] |

| Pentafluorobenzonitrile | Phenothiazine | MeCN | K₃PO₄ | 60 °C, 12 h | 96% | [5] |

| 4-Fluorobenzonitrile | Indole | DMF | H₂PO₄⁻ | 120 °C, 24 h | 85% | [3] |

| 4-Fluorobenzonitrile | Piperidine | None (Milling) | Al₂O₃ | 15 Hz, 30 min | 91% | [7] |

Experimental Protocols

Protocol A: Scalable Batch Amination (HF Sequestration Method)

This protocol utilizes calcium propionate to safely sequester HF as insoluble CaF₂, preventing glass etching and driving the reaction to completion[8]. This method is highly self-validating; the precipitation of CaF₂ serves as a visual indicator of reaction progress.

Materials:

-

4-Fluorobenzonitrile (1.0 equiv)

-

Amine nucleophile (e.g., Piperazine, 2.0 equiv)

-

Calcium propionate (1.0 equiv)

-

Anhydrous DMSO (0.5 M relative to electrophile)

-

Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend calcium propionate (1.0 equiv) in anhydrous DMSO (0.5 M).

-

Reagent Addition: Add 4-fluorobenzonitrile (1.0 equiv) and the amine nucleophile (2.0 equiv) to the suspension.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere. Stir vigorously for 18–24 hours.

-

Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The solution may darken slightly, which is normal for DMSO at elevated temperatures.

-

Quenching & Sequestration: Once complete, cool the reaction mixture to room temperature. Slowly add MTBE (approx. 3 volumes relative to DMSO). This will cause the immediate and heavy precipitation of CaF₂ and unreacted calcium propionate.

-

Isolation: Filter the suspension through a pad of Celite under vacuum. Wash the filter cake with additional MTBE.

-

Purification: Wash the combined organic filtrate with water (3x) to remove DMSO, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the substituted benzonitrile.

Protocol B: Solvent-Free Mechanochemical SNAr

This green-chemistry protocol eliminates the need for high-boiling polar aprotic solvents by utilizing Al₂O₃ as a milling auxiliary, which simultaneously acts as an HF scavenger[7].

Materials:

-

4-Fluorobenzonitrile (1.0 equiv)

-

Secondary amine (e.g., Piperidine, 1.25 equiv)

-

Basic Al₂O₃ (2.5 g per mmol of substrate)

-

50 mL ZrO₂ grinding jar with 4 × 1 cm ZrO₂ milling balls

Step-by-Step Methodology:

-

Loading: Add the basic Al₂O₃ to the ZrO₂ grinding jar.

-

Reagent Addition: Add 4-fluorobenzonitrile (1.0 equiv) and the liquid amine (1.25 equiv) directly onto the Al₂O₃ bed. Add the ZrO₂ milling balls.

-

Milling: Seal the jar and place it in a vibratory ball mill. Mill at a frequency of 15 Hz for 30 minutes.

-

Validation Check: Open the jar in a fume hood. The crude mixture should appear as a free-flowing solid dispersion. If clumping is observed, it indicates incomplete consumption of the liquid amine or excess moisture.

-

Extraction: Transfer the solid dispersion to a sintered glass funnel. Wash the solid thoroughly with ethyl acetate (3 × 15 mL) to extract the product.

-

Concentration: Concentrate the combined ethyl acetate washings in vacuo to afford the pure substituted benzonitrile. No aqueous workup is required.

References[7] Vaghi, L., Palomba, E., & Papagni, A. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. Available Here[5] Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. Available Here[1] Comparative reactivity of Benzonitrile and other aromatic nitriles. (2025). Benchchem.Available Here[2] Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. Available Here[8] Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose University Consortium. Available Here[3] A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025). Chemical Science (RSC Publishing).Available Here[6] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021). Preprints.org. Available Here[4] Interrupted SNAr-Alkylation Dearomatization. (2024). JACS Au (ACS Publications). Available Here

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Scale-Up Synthesis of 3,5-Bis(methylsulfonyl)benzonitrile: Process Optimization and Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifiers: CAS 169696-83-7 / 849924-84-1[1][2]

Strategic Route Selection & Mechanistic Rationale

3,5-Bis(methylsulfonyl)benzonitrile is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates, including JAK inhibitors and advanced antipsychotic therapeutics[3][4].